molecular formula C11H12N2 B3052530 (4-Methylquinolin-2-yl)methanamine CAS No. 42182-53-6

(4-Methylquinolin-2-yl)methanamine

Cat. No.: B3052530
CAS No.: 42182-53-6
M. Wt: 172.23 g/mol
InChI Key: FBSWGUXPHOSZAC-UHFFFAOYSA-N
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Description

(4-Methylquinolin-2-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system with a methyl group at the 4-position and a methanamine group at the 2-position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylquinolin-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylquinoline.

    Formylation: The 4-methylquinoline undergoes formylation to introduce a formyl group at the 2-position, resulting in 4-methylquinoline-2-carbaldehyde.

    Reduction: The formyl group is then reduced to a methanamine group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: (4-Methylquinolin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can further modify the methanamine group.

    Substitution: The compound can participate in substitution reactions, where the methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

(4-Methylquinolin-2-yl)methanamine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is a precursor in the synthesis of drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Methylquinolin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

    Quinoline: The parent compound of (4-Methylquinolin-2-yl)methanamine, known for its wide range of biological activities.

    2-Methylquinoline: A similar compound with a methyl group at the 2-position instead of the 4-position.

    4-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group at the 4-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and methanamine groups allows for versatile chemical modifications and enhances its potential as an intermediate in various synthetic pathways.

Properties

IUPAC Name

(4-methylquinolin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWGUXPHOSZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618021
Record name 1-(4-Methylquinolin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42182-53-6
Record name 1-(4-Methylquinolin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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